molecular formula C19H23N7 B12245951 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12245951
M. Wt: 349.4 g/mol
InChI Key: FHNDAGDPKIARAP-UHFFFAOYSA-N
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Description

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound. It features a unique structure that combines a cyclopenta[d]pyrimidine ring with an imidazo[1,2-b]pyridazine ring, linked through a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopenta[d]pyrimidine ring can be synthesized via a condensation reaction involving a suitable diketone and guanidine, followed by cyclization. The imidazo[1,2-b]pyridazine ring can be formed through a similar cyclization process involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesizers and reactors can streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its specific combination of cyclopenta[d]pyrimidine and imidazo[1,2-b]pyridazine rings. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

2-methyl-6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H23N7/c1-13-12-26-17(20-13)6-7-18(23-26)24-8-10-25(11-9-24)19-15-4-3-5-16(15)21-14(2)22-19/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

FHNDAGDPKIARAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

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